(E)-1-(4-Methylphenyl)-2-{3-[(Z)-(4-methylphenyl)-ONN-azoxy]phenyl}diazene
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Overview
Description
(E)-1-(4-Methylphenyl)-2-{3-[(Z)-(4-methylphenyl)-ONN-azoxy]phenyl}diazene is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazene group, which is a functional group consisting of two nitrogen atoms connected by a double bond, and an azoxy group, which is a functional group containing a nitrogen-nitrogen double bond with an oxygen atom attached to one of the nitrogen atoms. The presence of these functional groups makes this compound an interesting subject for research in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Methylphenyl)-2-{3-[(Z)-(4-methylphenyl)-ONN-azoxy]phenyl}diazene typically involves the following steps:
Formation of the Diazene Group: The diazene group can be synthesized through the reduction of nitro compounds or the oxidation of hydrazines. Common reagents used in these reactions include zinc dust and acetic acid for reduction, and hydrogen peroxide or potassium permanganate for oxidation.
Formation of the Azoxy Group: The azoxy group can be synthesized through the oxidation of azo compounds. Reagents such as hydrogen peroxide or peracids are commonly used for this purpose.
Coupling Reactions: The final step involves coupling the diazene and azoxy groups with the appropriate aromatic rings. This can be achieved through various coupling reactions, such as the Suzuki-Miyaura coupling or the Stille coupling, using palladium catalysts and appropriate ligands.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the azoxy group can be further oxidized to form nitro compounds.
Reduction: The diazene group can be reduced to form hydrazines or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or peracids.
Reduction: Zinc dust, acetic acid, or catalytic hydrogenation.
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid, or halogens (Cl2, Br2).
Major Products
Oxidation: Nitro derivatives.
Reduction: Hydrazines or amines.
Substitution: Nitrated, sulfonated, or halogenated aromatic compounds.
Scientific Research Applications
(E)-1-(4-Methylphenyl)-2-{3-[(Z)-(4-methylphenyl)-ONN-azoxy]phenyl}diazene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-1-(4-Methylphenyl)-2-{3-[(Z)-(4-methylphenyl)-ONN-azoxy]phenyl}diazene involves its interaction with molecular targets such as enzymes or receptors. The compound’s azoxy and diazene groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: Contains a diazene group but lacks the azoxy group.
Azoxybenzene: Contains an azoxy group but lacks the additional diazene group.
4-Methylazobenzene: Similar structure but with only one methyl group and one diazene group.
Uniqueness
(E)-1-(4-Methylphenyl)-2-{3-[(Z)-(4-methylphenyl)-ONN-azoxy]phenyl}diazene is unique due to the presence of both azoxy and diazene groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its simpler analogs.
Properties
CAS No. |
86317-70-6 |
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Molecular Formula |
C20H18N4O |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(4-methylphenyl)-[3-[(4-methylphenyl)diazenyl]phenyl]imino-oxidoazanium |
InChI |
InChI=1S/C20H18N4O/c1-15-6-10-17(11-7-15)21-22-18-4-3-5-19(14-18)23-24(25)20-12-8-16(2)9-13-20/h3-14H,1-2H3 |
InChI Key |
RJUXTVOTTWLJHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=CC(=CC=C2)N=[N+](C3=CC=C(C=C3)C)[O-] |
Origin of Product |
United States |
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